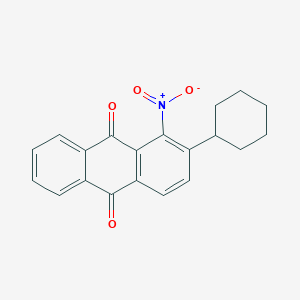![molecular formula C19H20N4O8S B4883553 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4883553.png)
5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid
説明
5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid, also known as MNPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPA is a sulfonamide-based inhibitor that has shown promise in a variety of biochemical and physiological applications. In
科学的研究の応用
5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research. 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid has been shown to inhibit the growth of cancer cells in vitro, and has also been shown to be effective in animal models of cancer. 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of Alzheimer's disease.
作用機序
5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid works by inhibiting the activity of a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in a variety of cancer cells, and plays a role in the development and progression of cancer. By inhibiting the activity of CAIX, 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid is able to slow down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
In addition to its potential applications in cancer research and Alzheimer's disease, 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid has also been studied for its effects on a variety of other biochemical and physiological processes. 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid has been shown to inhibit the activity of carbonic anhydrase II (CAII), which plays a role in the regulation of acid-base balance in the body. 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid has also been shown to inhibit the activity of carbonic anhydrase XII (CAXII), which is involved in the regulation of extracellular pH.
実験室実験の利点と制限
One of the primary advantages of 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid is its specificity for CAIX. This makes it a potentially valuable tool for studying the role of CAIX in cancer cells. However, 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid does have some limitations. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. In addition, 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid is not very soluble in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are many potential future directions for research on 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid. One area of interest is in the development of more efficient synthesis methods for 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid, which could make it more accessible for researchers. Another area of interest is in the development of more soluble analogues of 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid, which could make it easier to work with in certain experimental conditions. Additionally, there is ongoing research into the potential use of 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid in combination with other cancer treatments, such as chemotherapy and radiation therapy, to improve their effectiveness. Overall, 5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid is a promising compound with many potential applications in scientific research.
特性
IUPAC Name |
5-[[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]sulfonylamino]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O8S/c1-21-4-6-22(7-5-21)16-3-2-15(11-17(16)23(28)29)32(30,31)20-14-9-12(18(24)25)8-13(10-14)19(26)27/h2-3,8-11,20H,4-7H2,1H3,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSJSUKXPHCRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6265774 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)
![1-[3-(2-chloro-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B4883506.png)



![N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B4883531.png)
![7-[(2-bromobenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4883533.png)
![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4883536.png)
![5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4883559.png)
![ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B4883564.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acetamide](/img/structure/B4883572.png)